molecular formula C8H3Cl2FN2 B1527661 1,4-Dichloro-6-fluorophthalazine CAS No. 1095639-59-0

1,4-Dichloro-6-fluorophthalazine

Cat. No. B1527661
M. Wt: 217.02 g/mol
InChI Key: JDYKLDHGCUOCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dichloro-6-fluorophthalazine” is a chemical compound with the molecular formula C8H3Cl2FN2 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular weight of “1,4-Dichloro-6-fluorophthalazine” is 217.02 g/mol . The molecular formula is C8H3Cl2FN2 .

Scientific Research Applications

Synthesis and Anticancer Activities

1,4-Dichloro-6-fluorophthalazine derivatives have been explored for their potential in anticancer activities. A notable study synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, with some compounds showing higher in vitro activity against cancer cell lines compared to cisplatin control. This highlights the promise of these compounds in cancer research and therapy (Li et al., 2006).

Antibacterial and Antifungal Agents

Research has identified the potential of fluorine-containing phthalazine derivatives as antibacterial and antifungal agents. By incorporating fluorine and dichloro groups, new biologically active molecules have been synthesized that exhibit promising activity in the range of low concentrations (Holla, Bhat, & Shetty, 2003).

Advanced Polymer Materials

1,4-Dichloro-6-fluorophthalazine units have been utilized in the synthesis of advanced polymer materials. A study explored the creation of copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units. These materials exhibit exceptional thermal properties, solubility in organic solvents, and mechanical properties, making them suitable for various industrial applications (Zong et al., 2014).

Drug Delivery Systems

The encapsulation capabilities of 1,4-Dichloro-6-fluorophthalazine derivatives for drug delivery have been studied. A specific compound was used to encapsulate a fluorescent pyrene derivative, which was then released inside tumor cells. This indicates potential applications in targeted drug delivery and cancer treatment (Zava et al., 2010).

Chemical Sensing

These compounds have also been studied for their use in chemical sensing. For instance, a fluorescent chemosensor for Hg2+ was developed using a phthalazine derivative. The chemosensor showed a significant increase in fluorescence upon interaction with Hg2+, indicating its potential in environmental monitoring and analysis (Guo, Qian, & Jia, 2004).

properties

IUPAC Name

1,4-dichloro-6-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)8(10)13-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYKLDHGCUOCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-6-fluorophthalazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-6-fluorophthalazine
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-6-fluorophthalazine
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-6-fluorophthalazine
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-6-fluorophthalazine
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-6-fluorophthalazine
Reactant of Route 6
1,4-Dichloro-6-fluorophthalazine

Citations

For This Compound
1
Citations
M NET - eapatis.com
(57) Abstract: The present invention provides novel 6-substituted [l, 2, 4] triazolo [4, 3-b] pyridazines that are agonists of Rev-Erb.© These compounds, and pharmaceutical compositions …
Number of citations: 0 www.eapatis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.